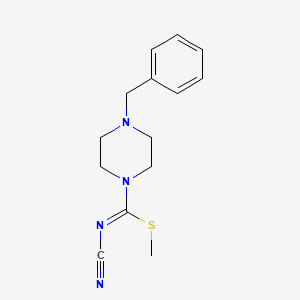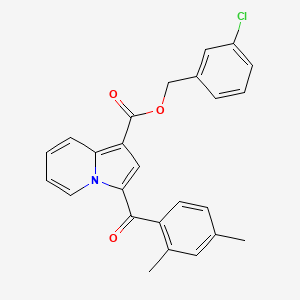![molecular formula C24H29N3O5 B2413722 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 933251-21-9](/img/structure/B2413722.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is a complex organic molecule. It contains a quinazolinone moiety (a bicyclic compound containing two nitrogen atoms), which is often found in various pharmaceuticals . The compound also contains a dimethoxyphenyl group, which is a common motif in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (from the phenyl and quinazolinone groups), amide functionalities, and ether linkages (from the methoxy groups) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide acts as a competitive antagonist of the AMPA receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the AMPA receptor, this compound reduces the excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system. It reduces the excitatory neurotransmission in the brain, which can lead to a decrease in seizure activity. This compound has also been shown to improve learning and memory in animal models. Additionally, this compound has been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has several advantages for laboratory experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. However, this compound has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide in scientific research. One direction is to investigate the role of AMPA receptors in the development and progression of neurological disorders. Another direction is to study the effects of this compound on synaptic plasticity and learning and memory in animal models. Additionally, this compound could be used as a tool to investigate the mechanisms underlying the neuroprotective effects of various compounds in models of stroke and neurodegenerative diseases.
Synthesis Methods
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide can be synthesized using a multi-step process. The first step involves the reaction between 3,4-dimethoxyphenethylamine and 2,4-dioxo-1H-quinazoline-3-carboxylic acid, which leads to the formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H-quinazoline-3-carboxamide. The second step involves the reaction between the above-formed compound and 6-bromohexanamide, which leads to the formation of this compound.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory. This compound has also been used to study the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-31-20-12-11-17(16-21(20)32-2)13-14-25-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)26-24(27)30/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,28)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWPENHFLYLLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid](/img/structure/B2413640.png)
![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)

![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2413652.png)


![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B2413660.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2413661.png)